molecular formula C10H14O2 B150268 Perilla ketone CAS No. 553-84-4

Perilla ketone

Cat. No.: B150268
CAS No.: 553-84-4
M. Wt: 166.22 g/mol
InChI Key: LVHLZMUFIYAEQB-UHFFFAOYSA-N
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Description

Perillaketone is a natural terpenoid compound found in the essential oil of Perilla frutescens, commonly known as purple mint. It consists of a furan ring with a six-carbon side chain containing a ketone functional group. This colorless oil is sensitive to oxygen and becomes colored upon standing . Perillaketone was first identified in 1943 by Sebe as the main component of the essential oil of Perilla frutescens .

Mechanism of Action

Target of Action

Perilla ketone, a natural terpenoid found in Perilla frutescens, has been shown to interact with several targets. One of the primary targets is the CYP4B1 enzyme . This enzyme plays a crucial role in the metabolism of xenobiotics and endogenous compounds . Another key target is the AKT1 gene, which plays a critical role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription, and cell migration .

Mode of Action

This compound’s interaction with its targets leads to various physiological changes. For instance, the difference in the mechanism of CYP4B1 enzyme action on this compound and on 4-ipomeanol may explain why this compound has a greater ability to induce apoptosis . Furthermore, this compound may increase pulmonary microvascular permeability, thus inducing toxicity .

Biochemical Pathways

This compound affects several biochemical pathways. For instance, it has been found to regulate apoptosis, T cell receptor, and PI3K-AKT signaling pathways . These pathways play a crucial role in cell survival, growth, and proliferation.

Pharmacokinetics

It’s known that this compound is a component of the essential oil of perilla frutescens, suggesting that it may be absorbed and distributed throughout the body via the circulatory system .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It has been shown to have promising antitumor, antifungal, anti-inflammatory, and other activities . Specifically, this compound induces interstitial pneumonia, severe respiratory distress, and death in animals, such as cattle and sheep .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the morphological and physiological response of Perilla frutescens, the plant from which this compound is derived, changes with climatic and edaphic factors with altitude . This suggests that the production and efficacy of this compound may also be influenced by these environmental conditions.

Biochemical Analysis

Biochemical Properties

Perilla ketone interacts with various enzymes and proteins. For instance, it has been found to interact with a novel double bond reductase (PfDBRs), which are members of the NADPH-dependent, medium-chain dehydrogenase/reductase (MDR) superfamily . PfDBRs catalyze the conversion of isoegoma ketone and egoma ketone into this compound in in vitro enzymatic assays .

Cellular Effects

This compound has been shown to have promising antitumor, antifungal, antirheumatoid arthritis, antiobesity, anti-inflammatory, healing-promoting, and other activities . It can be used to combat toxicity from immunotherapy . When cattle and horses consume purple mint when grazing in fields in which it grows, the this compound causes pulmonary edema leading to a condition sometimes called perilla mint toxicosis .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the CYP4B1 enzyme. The difference in the mechanism of CYP4B1 enzyme action on this compound and on 4-ipomeanol may explain why this compound has a greater ability to induce apoptosis than the positive control drug, 4-ipomeanol .

Temporal Effects in Laboratory Settings

Early studies on this compound focused on the toxicity of this compound in animals; specifically, this compound induces interstitial pneumonia, severe respiratory distress, and death in animals, such as cattle and sheep .

Dosage Effects in Animal Models

This compound, from the essential oil of Perilla frutescens, is a pulmonary edemagenic agent for laboratory animals and livestock, when they take a high amount of P. frutescens .

Metabolic Pathways

This compound is involved in several metabolic pathways. Based on transcriptome data, several genes and transcription factors were predicted to be associated with monoterpenoid biosynthesis, and their expression profiles were positively correlated with variations in this compound abundance, suggesting their potential functions in this compound biosynthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

Perillaketone was first synthesized in 1957 by Matsuura from 3-furoyl chloride and an organocadmium compound similar to the Gilman reagent made from an isoamyl Grignard reagent and cadmium chloride . Another method involves the Stille reaction, where a 3-furyl-organotin compound reacts with isocaproyl chloride in tetrahydrofuran solvent, yielding perillaketone in 74% yield .

Industrial Production Methods

While specific industrial production methods for perillaketone are not well-documented, the synthetic routes mentioned above can be scaled up for industrial applications. The Stille reaction, in particular, is a versatile method that can be adapted for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Perillaketone undergoes several types of chemical reactions, including:

    Oxidation: The furan ring can be epoxidized.

    Reduction: The ketone functional group can be reduced to an alcohol.

    Substitution: The furan ring can undergo substitution reactions.

Common Reagents and Conditions

    Oxidation: Epoxidation of the furan ring can be achieved using peracids or hydrogen peroxide.

    Reduction: Reduction of the ketone group can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions on the furan ring can be performed using electrophiles under acidic or basic conditions.

Major Products Formed

    Epoxidation: Epoxy derivatives of perillaketone.

    Reduction: Alcohol derivatives of perillaketone.

    Substitution: Various substituted furan derivatives.

Scientific Research Applications

Perillaketone has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Isoegomaketone: Another compound found in Perilla frutescens with similar chemical structure and properties.

    Egoma ketone: A related compound with similar biosynthetic pathways.

    Pulegone: A monoterpene ketone with similar functional groups.

Uniqueness

Perillaketone is unique due to its specific combination of a furan ring and a six-carbon side chain with a ketone functional group. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(furan-3-yl)-4-methylpentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-8(2)3-4-10(11)9-5-6-12-7-9/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVHLZMUFIYAEQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC(=O)C1=COC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10203828
Record name Perilla ketone
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Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

223.00 to 225.00 °C. @ 760.00 mm Hg
Record name Perilla ketone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035328
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

553-84-4
Record name 1-(3-Furyl)-4-methyl-1-pentanone
Source CAS Common Chemistry
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Record name Perilla ketone
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Record name Perilla ketone
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Record name Perilla ketone
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Record name PERILLA KETONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CV69S6Y94V
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Record name Perilla ketone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035328
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

A mixture of 1.65 g. (0.01 moles) of 1-(3-furanyl)-3-(dimethylamino)-2-propen-1-one and 100 ml. of anhydrous tetrahydrofuran was prepared and cooled to -30° C. and there was added thereto 5.5 ml. of a 1.85 M solution of isopropyllithium in pentane. The reaction mixture was stirred for about one-half hour at -30° C. The reaction product mixture was worked up by adding 5 ml. of water and concentrating the resulting mixture in vacuo. The residue which remained was taken up in methylene dichloride, the solution washed successively with water and saturated aqueous sodium chloride solution, and dried over anhydrous magnesium sulfate. The drying agent was filtered off and the filtrate concentrated in vacuo. The material which remained was chromatographed on silica gel using methylene dichloride and then 95% methylene dichloride-5% ethyl acetate as eluent. The first product off the column was the desired material, the yield of which was 600 mg. and was identified by NMR spectrum as 1-(3-furanyl)-4-methyl-2 -penten-1-one. The structure of this product was further established by hydrogenation of the 1-(3-furanyl)-4-methyl-2-penten-1-one in ethanol and over 5% palladium on carbon to yield perillaketone, a naturally-occurring furanoterpene originally isolated from Perilla frutescens Brit. by Goto, J. Pharm. Soc. Japan, 57, 77 (1937).
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Perilla ketone increases pulmonary microvascular permeability, leading to protein-rich fluid leakage into lung tissues. [, , ] This results in pulmonary edema, compromised gas exchange, and respiratory distress. [, , , ] The exact mechanism of action at the cellular level remains unclear, but evidence suggests direct damage to microvascular endothelial cells and Type I pneumocytes. [, ]

A: this compound exposure leads to an influx of neutrophils into the lungs and increased levels of proinflammatory cytokines. [, ] Histological examinations reveal a marked proliferation of Type II pneumocytes in the lungs of affected animals. []

ANone: this compound (1-(3-furyl)-4-methylpentan-1-one) is a 3-acylfuran. It consists of a furan ring substituted at the 3-position with an isoamyl ketone group.

ANone: The molecular formula of this compound is C10H14O2, and its molecular weight is 166.22 g/mol.

ANone: This specific aspect is not addressed in the provided research papers.

ANone: This aspect is not covered in the provided research papers.

ANone: No computational studies or QSAR models related to this compound are discussed in the provided research papers.

A: Research suggests that bulky substituents on the furan ring can decrease the toxicity of 3-furyl ketones. For example, compounds like 3-furylphenyl ketone, 3-furylphenethyl ketone, and 1-3-furyl-4,4-dimethylpentan-1-one exhibited reduced toxicity compared to this compound in mice. [] This suggests steric hindrance of bioactivation or alternative metabolic pathways might play a role. []

ANone: Information regarding specific formulation strategies or stability studies is not available in the provided research papers.

ANone: The provided research articles do not specifically discuss SHE regulations for this compound.

A: Various animal models, including sheep, mice, hamsters, rabbits, dogs, and pigs, have been utilized to investigate this compound toxicity. [, , , , , ] Sheep models have been particularly valuable in studying this compound-induced pulmonary edema, mimicking aspects of Acute Respiratory Distress Syndrome (ARDS) in humans. [, , ]

A: Yes, in vitro studies using bovine aortic endothelial cells demonstrated that this compound directly increases endothelial cell monolayer permeability, suggesting a direct effect on endothelial cells. []

ANone: Information on resistance or cross-resistance mechanisms related to this compound is not found in the provided research papers.

A: this compound is a potent lung toxin in several animal species, causing acute pulmonary edema, emphysema, and respiratory distress. [, , , , , , ]

ANone: The provided research articles do not discuss drug delivery or targeting strategies for this compound.

ANone: Researchers have employed various techniques for this compound analysis, including:

  • High-speed countercurrent chromatography (HSCCC): For preparative separation and purification of this compound from plant material. []
  • Gas chromatography-mass spectrometry (GC-MS): Widely used for identification and quantification of this compound in plant extracts and essential oils. [, , , , , , ]
  • High-performance liquid chromatography (HPLC): Used to determine this compound concentrations in plant material, particularly to study the variation in content across different parts and growth stages. []

ANone: The provided research papers primarily focus on this compound toxicity in animals and do not offer information regarding its environmental impact or degradation pathways.

ANone: This aspect is not explored in detail in the provided research papers.

ANone: Specific details regarding analytical method validation for this compound are not provided in the research papers.

ANone: The provided research papers do not focus on quality control and assurance measures for this compound.

ANone: The potential immunogenicity of this compound is not discussed in the provided research papers.

ANone: Information on this compound's interactions with drug transporters is not available in the provided research.

A: While some research suggests a potential role for cytochrome P450 enzymes in this compound bioactivation, findings are not conclusive. [, ] For example, in vitro studies with bovine aortic endothelial cells showed that the cytochrome P450 inhibitor ketoconazole did not prevent the permeability-increasing effects of this compound, suggesting alternative mechanisms might be involved. []

ANone: The provided research primarily focuses on this compound toxicity and does not provide specific information regarding its biocompatibility or biodegradability.

ANone: The research papers do not directly compare this compound to alternative compounds or discuss substitutes.

ANone: This aspect is not addressed in the provided research papers.

ANone: The provided research papers do not specifically discuss research infrastructure or resources dedicated to this compound.

A: this compound was identified as a potent lung toxin in the 1970s. Early research linked this compound to atypical interstitial pneumonia in livestock consuming Perilla frutescens. [, ]

ANone: Understanding this compound toxicity contributes to:

  • Veterinary medicine: Identifying and managing this compound poisoning in livestock. [, , , ]
  • Human health: Assessing potential risks associated with this compound exposure through dietary sources and traditional medicine. []
  • Pulmonary research: this compound serves as a valuable tool in animal models for investigating the mechanisms of acute lung injury and pulmonary edema. [, , ]

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